![molecular formula C15H24N2O3S B10842087 2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide](/img/structure/B10842087.png)
2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Propyl-pentanoic acid 4-sulfamoyl-benzylamide involves several steps. One common synthetic route includes the reaction of 2-propyl-pentanoic acid with 4-sulfamoyl-benzylamine under specific conditions to form the desired compound . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the amide bond. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-Propyl-pentanoic acid 4-sulfamoyl-benzylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl position, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has been investigated for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 2-Propyl-pentanoic acid 4-sulfamoyl-benzylamide involves its interaction with specific molecular targets. It is known to inhibit histone deacetylase, which leads to changes in gene expression and cellular function. The compound also enhances the inhibitory action of γ-aminobutyric acid (GABA) by blocking voltage-dependent sodium channels . These actions contribute to its potential therapeutic effects, particularly in neurological disorders.
Vergleich Mit ähnlichen Verbindungen
2-Propyl-pentanoic acid 4-sulfamoyl-benzylamide can be compared with other similar compounds, such as:
Valproic acid: A well-known anticonvulsant and mood stabilizer.
4-(Valproylamide)-benzyl sulfonamide: A closely related compound with similar chemical structure and properties.
The uniqueness of 2-Propyl-pentanoic acid 4-sulfamoyl-benzylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H24N2O3S |
---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide |
InChI |
InChI=1S/C15H24N2O3S/c1-3-5-13(6-4-2)15(18)17-11-12-7-9-14(10-8-12)21(16,19)20/h7-10,13H,3-6,11H2,1-2H3,(H,17,18)(H2,16,19,20) |
InChI-Schlüssel |
VQEFALSVKDRQBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)C(=O)NCC1=CC=C(C=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.